N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring and a benzotriazinone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Benzotriazinone Moiety: This step often involves the reaction of the triazole intermediate with benzotriazinone precursors in the presence of catalysts or under specific temperature and pressure conditions.
Final Coupling Reaction: The final step involves coupling the triazole and benzotriazinone intermediates to form the desired compound, often using coupling agents like EDCI or DCC in an appropriate solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or benzotriazinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due
Properties
Molecular Formula |
C15H17N7O2 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C15H17N7O2/c1-9(2)7-12-16-15(20-19-12)17-13(23)8-22-14(24)10-5-3-4-6-11(10)18-21-22/h3-6,9H,7-8H2,1-2H3,(H2,16,17,19,20,23) |
InChI Key |
INPWBTMZZMBJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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